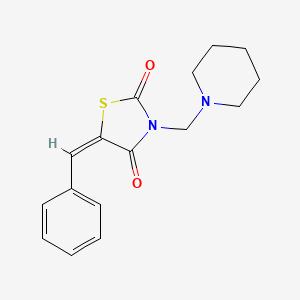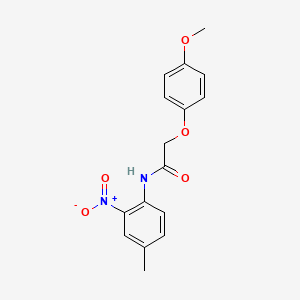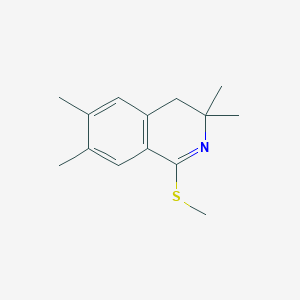
5-benzylidene-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzylidene-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione, commonly known as thioflavin T, is a fluorescent dye that is widely used in scientific research. Thioflavin T is a member of the thioflavin family of dyes, which are known for their ability to bind to amyloid fibrils, a hallmark of many neurodegenerative diseases.
作用机制
Thioflavin T binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of thioflavin T to amyloid fibrils results in a significant increase in fluorescence, allowing for easy detection and quantification of amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is commonly used in in vitro experiments.
实验室实验的优点和局限性
Thioflavin T has several advantages for use in lab experiments. It is a highly sensitive dye that can detect small amounts of amyloid fibrils. It is also relatively easy to use and can be used in a variety of experimental settings. However, thioflavin T has some limitations. It is not specific to any particular type of amyloid fibril and can bind to other proteins as well. Additionally, thioflavin T cannot be used in vivo, as it cannot cross the blood-brain barrier.
未来方向
There are several future directions for the use of thioflavin T in scientific research. One area of research involves the development of more specific amyloid fibril probes that can distinguish between different types of amyloid fibrils. Another area of research involves the use of thioflavin T in the development of diagnostic tools for neurodegenerative diseases. Thioflavin T may also be used in the development of new therapies for these diseases, as it can be used to identify potential drug targets.
合成方法
Thioflavin T can be synthesized using a variety of methods. One common method involves the reaction of 2-hydrazinothiazole with benzaldehyde, followed by reaction with piperidine and finally with chloroacetic acid. The resulting product is then purified through recrystallization.
科学研究应用
Thioflavin T is commonly used in scientific research to detect and quantify amyloid fibrils. It has been used to study a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T is also used in the study of prion diseases, which are caused by misfolded proteins.
属性
IUPAC Name |
(5E)-5-benzylidene-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-15-14(11-13-7-3-1-4-8-13)21-16(20)18(15)12-17-9-5-2-6-10-17/h1,3-4,7-8,11H,2,5-6,9-10,12H2/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJVVECCJQYOGA-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-benzylidene-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4985068.png)
![3-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4985074.png)
![1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B4985082.png)
![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4985090.png)
![3-{[2-(3-fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4985098.png)
![2-ethyl-6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4985103.png)




![N-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4985155.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4985177.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)
![5-(2-furyl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4985194.png)